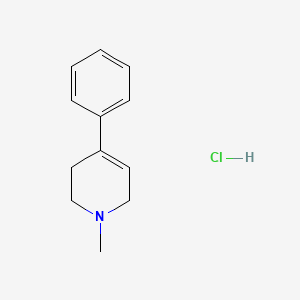

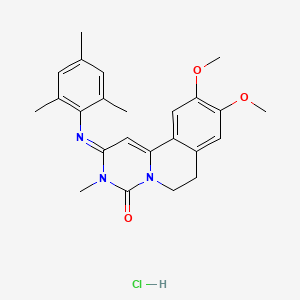

Trequinsin hydrochloride

Vue d'ensemble

Description

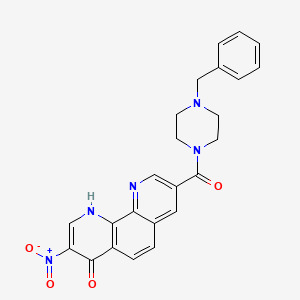

Trequinsin hydrochloride is a phosphodiesterase inhibitor . It has been shown to improve sperm motility in vitro . It is an extremely potent inhibitor of the aggregation of human platelets induced in vitro by ADP, collagen, thrombin, and epinephrine .

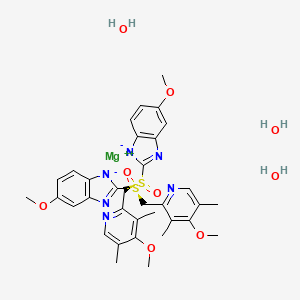

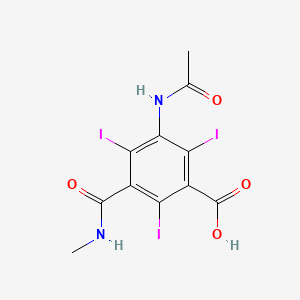

Molecular Structure Analysis

The molecular formula of Trequinsin hydrochloride is C24H28ClN3O3 . Its exact mass is 441.18 and its molecular weight is 441.960 . The elemental analysis shows that it contains Carbon (65.22%), Hydrogen (6.39%), Chlorine (8.02%), Nitrogen (9.51%), and Oxygen (10.86%) .Chemical Reactions Analysis

Trequinsin hydrochloride was found to be an efficacious agonist of intracellular calcium . It significantly increased cell hyperactivation and penetration into viscous medium in all donor sperm samples . Trequinsin-induced intracellular calcium responses were cross-desensitised consistently by PGE1 but not progesterone .Physical And Chemical Properties Analysis

Trequinsin hydrochloride is an extremely potent and cell-permeable inhibitor of cGMP-inhibited phosphodiesterase . It potentiates adenosine-stimulated cAMP accumulation .Applications De Recherche Scientifique

Trequinsin Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Renin Release in Juxtaglomerular Cells: Trequinsin hydrochloride has been utilized as a PDE3 inhibitor in rat juxtaglomerular cells. It enhances cellular cAMP content, forskolin-induced cAMP synthesis, and subsequently, renin release in these cells .

Sperm Motility and Function: In human sperm, trequinsin hydrochloride has shown potential in improving motility and function. Detailed molecular and functional testing, including plate reader assays, electrophysiology, and cyclic nucleotide measurement, have been conducted to observe its effects on sperm from healthy volunteer donors .

Phosphodiesterase Inhibition: As a potent PDE3 inhibitor, trequinsin hydrochloride is used in research to study its inhibitory effects on phosphodiesterase, which is significant for understanding various physiological processes .

Platelet Aggregation Inhibition: This compound has also been studied for its ability to inhibit platelet aggregation in vitro, which is crucial for cardiovascular research and potential therapeutic applications .

Enhancement of Cellular cAMP: By inhibiting PDE3, trequinsin hydrochloride increases cellular cAMP levels. This action is significant in research areas focusing on signal transduction and cellular communication .

Acrosome Reaction in Sperm: The acrosome reaction is a critical event in fertilization, and trequinsin hydrochloride has been used to study its enhancement in human sperm cells, contributing to reproductive biology research .

7. High-Throughput Screening for Sperm Motility Enhancers Trequinsin hydrochloride has been included in high-throughput screening assays to identify compounds that can enhance human sperm motility, which is vital for addressing male infertility issues .

Safety And Hazards

Propriétés

IUPAC Name |

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCZZBVPTHVXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79855-88-2 (Parent) | |

| Record name | Trequinsin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045806 | |

| Record name | Trequinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trequinsin hydrochloride | |

CAS RN |

78416-81-6 | |

| Record name | 4H-Pyrimido[6,1-a]isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78416-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trequinsin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trequinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

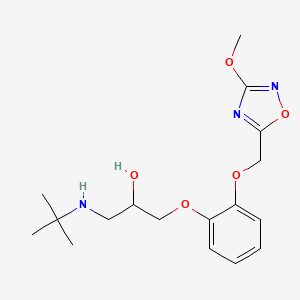

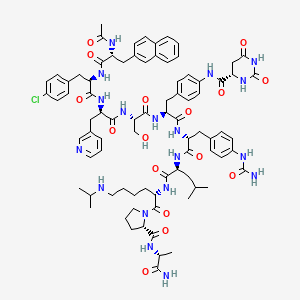

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)